molecular formula C11H13N3OS B7120248 N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B7120248
M. Wt: 235.31 g/mol
InChI Key: IOHPMSFZJOSWFU-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyanoethyl group and a cyclopropylmethyl group attached to the nitrogen atom, as well as a carboxamide group at the 4-position of the thiazole ring.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-4-1-5-14(6-9-2-3-9)11(15)10-7-16-8-13-10/h7-9H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHPMSFZJOSWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCC#N)C(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent, such as acrylonitrile.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through an alkylation reaction using cyclopropylmethyl bromide or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine or amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide has a range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The cyanoethyl and cyclopropylmethyl groups may play a role in modulating the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-N-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 4-position.

Uniqueness

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,3-thiazole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the thiazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

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